BenchChemオンラインストアへようこそ!

O-Desmethyl Felodipine-13C4

LC-MS/MS bioanalysis Stable isotope internal standard Isotope exchange

O-Desmethyl Felodipine-13C4 is a 13C4-labeled stable isotope internal standard purpose-built for LC-MS/MS quantitation of the O-desmethyl felodipine metabolite. Unlike unlabeled or deuterated alternatives, its carbon-13 backbone ensures near-identical chromatographic co-elution with the analyte and eliminates deuterium-hydrogen exchange artifacts during sample preparation—critical for robust plasma matrix effect correction. Procure this certified SIL-IS to meet ICH M10 and FDA bioanalytical validation requirements (CV <15%, bias ±15%) for felodipine pharmacokinetic, DDI, and ANDA studies.

Molecular Formula C₁₃¹³C₄H₁₇Cl₂NO₄
Molecular Weight 374.2
Cat. No. B1163042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desmethyl Felodipine-13C4
Synonyms1,4-Dihydro-2,6-dimethyl-5-(ethoxy)carbonyl-13C1-4-(2,3-dichlorophenyl)-3-pyridine-13C3-carboxylic Acid;  4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridine-13C3dicarboxylic-13C1 Acid 3-Ethyl Ester-d5; 
Molecular FormulaC₁₃¹³C₄H₁₇Cl₂NO₄
Molecular Weight374.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Desmethyl Felodipine-13C4 for Quantitative Bioanalysis: A 13C-Labeled Internal Standard for Felodipine Metabolite Quantification


O-Desmethyl Felodipine-13C4 is a stable isotope-labeled analog of O-desmethyl felodipine, an O-demethylated metabolite of the dihydropyridine calcium channel blocker felodipine. The compound incorporates four 13C atoms into its molecular skeleton (C13¹³C4H17Cl2NO4, MW 374.20 g/mol) and is specifically designed as an internal standard for quantitative bioanalytical methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) . As a 13C-labeled SIL-IS, it enables accurate correction for matrix effects and ionization variability during the quantification of the unlabeled O-desmethyl felodipine metabolite in complex biological matrices [1].

Why O-Desmethyl Felodipine-13C4 Cannot Be Replaced by Unlabeled Metabolite or Alternative Internal Standards in Validated LC-MS/MS Assays


Quantitative bioanalysis of O-desmethyl felodipine in biological matrices cannot rely on unlabeled reference material or structural analogs as internal standards due to fundamental analytical chemistry constraints. Unlabeled O-desmethyl felodipine cannot serve as its own internal standard because it is the target analyte itself, precluding differentiation between endogenous and spiked material. Structural analogs (e.g., nimodipine) exhibit different chromatographic retention times and ionization efficiencies from the target analyte, failing to correct for analyte-specific matrix effects and extraction recovery variability [1]. Among isotopically labeled options, 13C-labeled SIL-IS offer distinct advantages over deuterated analogs: deuterium-labeled standards may exhibit unexpected chromatographic behavior including retention time shifts relative to the analyte due to the deuterium isotope effect, whereas 13C labeling typically preserves near-identical chromatographic co-elution [2]. Furthermore, deuterium labels positioned on exchangeable sites are susceptible to hydrogen-deuterium exchange during sample preparation, compromising quantitation accuracy—a risk eliminated by carbon-13 labeling .

Quantitative Differentiation Evidence for O-Desmethyl Felodipine-13C4 Relative to Alternative Internal Standards


Carbon-13 Labeling Eliminates Deuterium-Hydrogen Exchange Liability in O-Desmethyl Felodipine Quantification

O-Desmethyl Felodipine-13C4 provides a labeling strategy that eliminates the risk of deuterium-hydrogen back-exchange during sample preparation and analysis. Deuterium-labeled standards (such as O-Desmethyl Felodipine-d5) may undergo proton-deuterium exchange when the deuterium label is positioned adjacent to carbonyl groups or in certain aromatic positions under acidic, basic, or enzymatic sample preparation conditions . In contrast, the 13C labels in O-Desmethyl Felodipine-13C4 are incorporated into the carbon backbone and are completely non-exchangeable under all standard bioanalytical sample preparation conditions [1].

LC-MS/MS bioanalysis Stable isotope internal standard Isotope exchange

Superior Chromatographic Co-Elution of O-Desmethyl Felodipine-13C4 Versus Deuterated Analogs

13C-labeled internal standards exhibit chromatographic retention times that are essentially identical to the unlabeled analyte, whereas deuterium-labeled analogs often demonstrate measurable retention time shifts due to the deuterium isotope effect. This class-level phenomenon has been documented across multiple SIL-IS evaluations in LC-MS bioanalysis [1]. The synthesis of deuterated isotopologues is relatively inexpensive, however, due to the isotopic effect of deuterium and the lack of isotopologue co-elution, they are usually not considered as optimal internal standards for LC-MS quantification [2]. 13C-labeled standards, in contrast, co-elute with the analyte within the precision limits of typical UHPLC systems.

Chromatographic retention Isotope effect LC-MS method validation

O-Desmethyl Felodipine-13C4 Enables Metabolite-Specific Quantification Unachievable with Parent Drug Internal Standards

O-Desmethyl Felodipine-13C4 is specifically designed for quantification of the O-desmethyl felodipine metabolite, whereas internal standards based on the parent drug (e.g., Felodipine-13C4,d3 or Felodipine-d3) cannot serve this function due to different molecular structures, distinct chromatographic retention, and divergent mass spectrometric fragmentation patterns. While dehydrofelodipine is the primary felodipine metabolite generated via CYP3A4-mediated oxidation [1], O-desmethyl felodipine represents a distinct metabolic pathway of interest for comprehensive drug metabolism studies. The molecular formula C13¹³C4H17Cl2NO4 (MW 374.20) of the 13C4-labeled metabolite differs fundamentally from felodipine-based internal standards such as Felodipine-13C4,d3 (C₁₄¹³C4H₁₆D₃Cl₂NO₄, MW 391.24) .

Metabolite quantification Pharmacokinetics CYP3A4 metabolism

Mass Difference Adequacy of O-Desmethyl Felodipine-13C4 for Interference-Free Quantification

O-Desmethyl Felodipine-13C4 provides a nominal mass increase of +4 Da relative to the unlabeled analyte (MW 370.23 g/mol unlabeled vs. 374.20 g/mol labeled), which meets and exceeds the minimum recommended mass difference for small-molecule LC-MS/MS internal standards. Generally, with small drug molecules (e.g., less than 1,000 mass units) a difference of three or more mass units is required to avoid spectral overlap between the analyte's isotopic envelope and the internal standard's monoisotopic peak . The +4 Da mass shift from four 13C substitutions exceeds the +3 Da minimum threshold, whereas certain single-deuterium labeled standards (+1 Da) may fail this criterion.

Mass spectrometry Isotopic envelope Spectral interference

O-Desmethyl Felodipine-13C4 Supports Regulatory-Compliant Bioanalytical Method Validation for Metabolite Pharmacokinetics

The use of a structurally matched, stable isotope-labeled internal standard such as O-Desmethyl Felodipine-13C4 is a fundamental requirement for achieving acceptable accuracy and precision in validated bioanalytical methods intended for regulatory submission. SIL internal standards are widely considered the first choice for quantitative LC-MS assays due to their demonstrated ability to correct for matrix effects and extraction variability [1]. Methods employing non-isotopic internal standards (e.g., structural analogs such as nimodipine for felodipine quantification) are known to exhibit higher inter-day variability and require more extensive validation to demonstrate acceptable performance [2].

Bioanalytical method validation FDA/ICH guidelines Metabolite monitoring

Recommended Application Scenarios for O-Desmethyl Felodipine-13C4 in Bioanalytical and Drug Development Workflows


Quantitative Determination of O-Desmethyl Felodipine in Plasma for Felodipine Pharmacokinetic Studies

O-Desmethyl Felodipine-13C4 is optimally deployed as the internal standard in validated LC-MS/MS methods for quantifying O-desmethyl felodipine metabolite concentrations in human or animal plasma following felodipine administration. The compound's +4 Da mass shift and 13C backbone labeling enable precise correction for plasma matrix effects while eliminating deuterium-hydrogen exchange concerns during sample preparation. This application is essential for comprehensive pharmacokinetic profiling that extends beyond parent drug measurement to characterize metabolic fate via the O-demethylation pathway .

Drug-Drug Interaction Studies Requiring Accurate CYP3A4 Metabolite Monitoring

In drug-drug interaction studies where felodipine serves as a sensitive CYP3A4 probe substrate, quantification of both parent drug and metabolites is necessary to fully characterize interaction mechanisms. O-Desmethyl Felodipine-13C4 enables accurate metabolite tracking when CYP3A4 perpetrators (e.g., itraconazole, erythromycin, carbamazepine) are co-administered, providing data complementary to dehydrofelodipine monitoring for assessing metabolic pathway shifts [1]. The 13C labeling ensures that quantitation remains robust even under the variable sample preparation conditions encountered across multi-arm DDI study designs.

Development and Validation of Regulatory Bioanalytical Methods for Generic Felodipine ANDA Submissions

For generic drug development programs and Abbreviated New Drug Application (ANDA) submissions involving felodipine, regulatory agencies expect comprehensive bioanalytical characterization including metabolite quantification. O-Desmethyl Felodipine-13C4 provides the structurally matched, stable isotope-labeled internal standard necessary to achieve the precision and accuracy requirements (typically CV <15%, bias within ±15%) specified in ICH M10 and FDA bioanalytical method validation guidance [2]. Procurement of this certified 13C4-labeled standard supports method validation documentation required for regulatory submission.

In Vitro Metabolism Studies in Human Liver Microsomes or Hepatocytes

In vitro metabolism studies using human liver microsomes or primary hepatocytes require accurate quantification of metabolite formation rates to determine intrinsic clearance and metabolic pathway contributions. O-Desmethyl Felodipine-13C4 serves as the internal standard for LC-MS/MS quantification of O-desmethyl felodipine generated in incubation matrices. The 13C labeling is particularly advantageous in microsomal incubation buffers where pH fluctuations and enzymatic activity could accelerate deuterium-hydrogen exchange in deuterated internal standards, a concern eliminated by carbon-13 labeling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Desmethyl Felodipine-13C4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.